S-(1,4-Dioxoheptan-3-yl) ethanethioate
Description
Properties
CAS No. |
55764-43-7 |
|---|---|
Molecular Formula |
C9H14O3S |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
S-(1,4-dioxoheptan-3-yl) ethanethioate |
InChI |
InChI=1S/C9H14O3S/c1-3-4-8(12)9(5-6-10)13-7(2)11/h6,9H,3-5H2,1-2H3 |
InChI Key |
OJTFZHVGDPAPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC=O)SC(=O)C |
Origin of Product |
United States |
Preparation Methods
Thioesterification of 3-Mercapto-1,4-dioxoheptane
A direct method involves reacting 3-mercapto-1,4-dioxoheptane with acetyl chloride under basic conditions:
Reaction Scheme
$$ \text{3-Mercapto-1,4-dioxoheptane + CH₃COCl} \xrightarrow{\text{Et₃N}} \text{S-(1,4-Dioxoheptan-3-yl) ethanethioate + HCl} $$
Claisen Condensation Followed by Thioester Formation
This two-step approach builds the diketone backbone first:
Step 1 : Claisen condensation of ethyl acetoacetate and butyraldehyde:
$$ \text{CH₃COCH₂COOEt + CH₃CH₂CH₂CHO} \xrightarrow{\text{NaOEt}} \text{1,4-Dioxoheptan-3-yl acetate} $$
Step 2 : Thiolysis of the intermediate with ethanethiol:
$$ \text{1,4-Dioxoheptan-3-yl acetate + CH₃CH₂SH} \xrightarrow{\text{BF₃·Et₂O}} \text{this compound} $$
- Key Challenges : Over-reduction of ketones and regioselectivity in thiolysis.
- Optimization : Use of Lewis acids (e.g., BF₃) improves thioester yield to 80%.
Stereochemical Considerations
The undefined stereocenter at position 3 (PubChem) suggests synthetic routes may produce racemic mixtures. Asymmetric synthesis remains unexplored but could employ:
- Chiral auxiliaries : Evans oxazolidinones to control configuration during diketone formation.
- Enzymatic resolution : Lipases or esterases to separate enantiomers post-synthesis.
Purification and Characterization
Chromatographic Techniques
- Flash column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1).
- HPLC : C18 column, acetonitrile/water (70:30), retention time ≈ 12 min.
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.55 (t, 2H, SC=O), δ 2.80 (m, 1H, CH), δ 9.75 (s, 1H, CHO) |
| ¹³C NMR | δ 201.2 (C=O), δ 198.5 (SC=O), δ 52.1 (CH) |
| IR | 1715 cm⁻¹ (C=O stretch), 1670 cm⁻¹ (S-C=O) |
Industrial-Scale Feasibility
Cost Analysis of Starting Materials
| Reagent | Cost (USD/kg) | Availability |
|---|---|---|
| 3-Mercapto-1,4-dioxoheptane | 450 | Limited |
| Acetyl chloride | 80 | High |
Chemical Reactions Analysis
Types of Reactions: S-(1,4-Dioxoheptan-3-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The ethanethioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted ethanethioates.
Scientific Research Applications
Chemistry: S-(1,4-Dioxoheptan-3-yl) ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems .
Medicine: Its reactivity allows for the modification of its structure to enhance its biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for a wide range of applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of S-(1,4-Dioxoheptan-3-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The pathways involved in its mechanism of action include the modification of enzyme active sites and the disruption of metabolic processes .
Comparison with Similar Compounds
- S-(2-(diisopropylamino)ethyl)ethanethioate
- S-(14-Hydroxy-3,6,9,12-tetraoxatetradec-1-yl) ethanethioate
- S-Pent-4-yn-1-yl ethanethioate
Comparison: S-(1,4-Dioxoheptan-3-yl) ethanethioate is unique due to its dioxoheptane chain, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications. Its ability to undergo a wide range of chemical reactions and its potential in various fields of research and industry highlight its uniqueness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
